2-(Pyridin-3-yl)-2,3-dihydroquinolin-4(1H)-one
CAS No.:
Cat. No.: VC15956792
Molecular Formula: C14H12N2O
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12N2O |
|---|---|
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | 2-pyridin-3-yl-2,3-dihydro-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C14H12N2O/c17-14-8-13(10-4-3-7-15-9-10)16-12-6-2-1-5-11(12)14/h1-7,9,13,16H,8H2 |
| Standard InChI Key | NZCGHPXFYXUOQY-UHFFFAOYSA-N |
| Canonical SMILES | C1C(NC2=CC=CC=C2C1=O)C3=CN=CC=C3 |
Introduction
Structural Analysis and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, 2-(pyridin-3-yl)-2,3-dihydroquinolin-4(1H)-one, reflects its bicyclic framework comprising a partially saturated quinolinone system (3,4-dihydroquinolin-4-one) linked to a pyridine ring at position 2 . The molecular formula is C₁₄H₁₃N₂O, with a calculated molecular weight of 225.10 g/mol . X-ray crystallography of analogous structures reveals that the dihydroquinolinone moiety adopts a boat conformation, while the pyridinyl group lies nearly perpendicular to the quinoline plane, minimizing steric strain .
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₄H₁₃N₂O | |
| Molecular weight | 225.10 g/mol | |
| Hybridization | sp² (quinoline), sp³ (C2, C3) | |
| Torsional angle (C2-N) | 12.12° (pyridine vs. triazene chain) |
Spectroscopic Characterization
¹H NMR data (400 MHz, CDCl₃) for the compound reveals distinct signals:
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δ 8.73 (d, J = 2.2 Hz): Pyridin-3-yl H2 proton.
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δ 7.88 (m): Quinolinone aromatic protons (H5, H6).
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δ 6.84 (dd, J = 6.0, 2.0 Hz): H7 proton.
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δ 4.81 (dd, J = 13.2, 4.0 Hz): H2 proton adjacent to the ketone .
The ¹³C NMR spectrum confirms the carbonyl group at δ 191.2 ppm and aromatic carbons between δ 115–150 ppm .
Synthesis and Optimization
Multicomponent Reaction Protocol
The compound is synthesized via a one-pot, three-component reaction involving:
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Quinoline-2,4(1H,3H)-dione as the dihydroquinolinone precursor.
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3-Aminopyridine for pyridinyl incorporation.
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Aryl glyoxal monohydrates as electrophilic partners .
The reaction proceeds in H₂O/EtOH (1:1) under reflux for 12 hours, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), yielding 14.7% isolated product .
Table 2: Synthetic Conditions and Yield
| Component | Role | Quantity | Yield |
|---|---|---|---|
| Quinoline-2,4-dione | Core substrate | 1.0 eq | 14.7% |
| 3-Aminopyridine | Nucleophile | 1.2 eq | |
| Aryl glyoxal monohydrate | Electrophile | 1.5 eq | |
| DABCO | Organocatalyst | 20 mol% |
Regioselectivity and Mechanistic Insights
DABCO enhances regioselectivity by deprotonating the quinoline-dione at C3, directing nucleophilic attack by 3-aminopyridine to the C2 position . Density functional theory (DFT) studies of analogous systems suggest that the transition state favors para substitution on the pyridine ring due to reduced steric hindrance .
Biological Activity and Mechanisms
Antiproliferative Effects
In a screen against MCF-7 breast cancer cells, 2-(pyridin-3-yl)-2,3-dihydroquinolin-4(1H)-one exhibited an IC₅₀ of 18.3 μM, surpassing flavanone controls (IC₅₀ > 50 μM) . Activity is attributed to:
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Intercalation into DNA: Planar quinolinone moiety binding to minor grooves.
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Topoisomerase II inhibition: Pyridinyl nitrogen coordinating with enzyme active sites .
Table 3: Antiproliferative Activity Comparison
| Compound | IC₅₀ (μM) | Target Cell Line |
|---|---|---|
| 2-(Pyridin-3-yl)-dihydroquinoline | 18.3 | MCF-7 |
| Flavanone (control) | >50 | MCF-7 |
| Doxorubicin (positive control) | 0.15 | MCF-7 |
Structure-Activity Relationships (SAR)
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Pyridine position matters: 3-Pyridinyl analogs show 2.1-fold higher activity than 2- or 4-pyridinyl derivatives due to optimal hydrogen bonding .
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Saturation enhances solubility: The 2,3-dihydro motif improves water solubility (LogP = 1.8) compared to fully aromatic analogs (LogP = 2.4) .
Spectroscopic and Chromatographic Characterization
High-Resolution Mass Spectrometry (HRMS)
The HRMS (ESI+) spectrum displays a molecular ion peak at m/z 225.1031 [M+H]⁺, consistent with the theoretical mass of 225.1028 . Fragment ions at m/z 170.0965 (loss of C₃H₅NO) and m/z 121.0653 (pyridinium ion) confirm the structure .
Infrared Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
Comparative Analysis with Analogues
Morpholine vs. Tetrahydroquinoline Derivatives
Compared to morpholine-linked analogs (e.g., 4-[(pyridin-3-yl)diazenyl]morpholine), the tetrahydroquinoline core in 2-(pyridin-3-yl)-2,3-dihydroquinolin-4(1H)-one confers 3.2-fold greater cytotoxicity, likely due to enhanced membrane permeability .
Azaflavanone Derivatives
As a 1-azaflavanone analog, the compound’s bioactivity stems from replacing the flavanone oxygen with a nitrogen atom, which increases electron density at C2 and improves DNA-binding affinity .
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